7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1391212-56-8) is a brominated and trifluoromethyl-substituted tetrahydroisoquinoline derivative. Its molecular formula is C₁₀H₉BrF₃N, with a molecular weight of 280.09 g/mol. The compound exists as a powder or liquid (depending on formulation) and is primarily used in medicinal chemistry, biomedical research, and pharmaceutical development due to its structural versatility . Its purity is typically ≥97%, and it is stored under controlled conditions to maintain stability . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .
Properties
IUPAC Name |
7-bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-1-6-3-4-15-9(8(6)5-7)10(12,13)14/h1-2,5,9,15H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGZUWFMCJWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
One of the notable applications of 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is its potential as an antidepressant. Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant activity in modulating neurotransmitter systems involved in mood regulation. Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, similar to established antidepressants .
Neuroprotective Effects
The compound also shows promise in neuroprotection. Its structural analogs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity of the compound, making it suitable for various coupling reactions and modifications that are essential in drug discovery and development .
Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules is known to enhance lipophilicity and metabolic stability. As such, this compound is useful in synthesizing fluorinated derivatives that can be explored for pharmaceutical applications .
Material Science
Polymer Chemistry
In material science, the compound can be utilized as a precursor for creating fluorinated polymers. These materials often exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Key Difference : Bromine at position 6 instead of 5.
- Impact: Altered electronic distribution and steric effects may influence binding affinity in biological targets. Limited commercial availability compared to the 7-bromo analog .
(b) 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)
- Key Difference : Bromine at position 5 and trifluoromethyl at position 6.
- Impact: Structural isomerism significantly alters polarity and reactivity.
Non-Trifluoromethyl Analogs
(a) 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
(b) 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
- Key Difference : Fluoro and methyl substituents at positions 6 and 2.
- Used in specialized medicinal chemistry applications .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1391212-56-8) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrF3N with a molecular weight of 280.09 g/mol. Its structure features a bromine atom and a trifluoromethyl group at specific positions on the tetrahydroisoquinoline scaffold, which are crucial for its biological activity.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors. One common approach involves the use of homophthalic anhydride and imines to produce tetrahydroisoquinoline derivatives with tailored biological properties .
Antiviral Properties
Recent studies have explored the antiviral activity of tetrahydroisoquinoline derivatives against human coronaviruses. For instance, compounds similar to 7-bromo derivatives showed promising results in inhibiting strains such as HCoV-229E and HCoV-OC43. These findings suggest that modifications in the tetrahydroisoquinoline structure can enhance antiviral efficacy .
Antitumor Activity
Tetrahydroisoquinolines have been recognized for their potential as anticancer agents. The introduction of halogen and trifluoromethyl groups has been linked to increased cytotoxicity against various cancer cell lines. In particular, studies indicate that these compounds can inhibit key signaling pathways involved in cancer progression .
Antimicrobial Effects
The antimicrobial properties of tetrahydroisoquinoline derivatives have also been investigated. Some studies indicate that these compounds exhibit activity against resistant strains of pathogens, potentially offering new avenues for treating infections .
Study 1: Antiviral Activity
A study published in 2023 evaluated several tetrahydroisoquinoline derivatives for their antiviral properties against coronaviruses. The results indicated that specific modifications led to significant reductions in viral replication compared to standard treatments like chloroquine .
Study 2: Anticancer Efficacy
Research conducted on various tetrahydroisoquinoline analogs demonstrated their ability to induce apoptosis in cancer cells. The study highlighted that the presence of bromine and trifluoromethyl groups significantly enhanced the compounds' effectiveness against colon cancer cell lines .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
